molecular formula C9H11NO B7790029 N-(2,3-Dimethylphenyl)formamide CAS No. 6639-59-4

N-(2,3-Dimethylphenyl)formamide

Cat. No.: B7790029
CAS No.: 6639-59-4
M. Wt: 149.19 g/mol
InChI Key: GARAALUHNGEEAO-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)formamide is an aromatic amide derivative characterized by a formamide group (-NHCHO) attached to a 2,3-dimethylphenyl ring. The compound’s molecular formula is inferred as C₉H₁₁NO (molecular weight ≈ 149.19 g/mol), based on comparisons with N-(2,6-dimethylphenyl)formamide (CAS 607-92-1) . Substituents on the phenyl ring (methyl groups at positions 2 and 3) influence steric and electronic properties, affecting solubility, reactivity, and intermolecular interactions such as hydrogen bonding.

Properties

IUPAC Name

N-(2,3-dimethylphenyl)formamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7-4-3-5-9(8(7)2)10-6-11/h3-6H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GARAALUHNGEEAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70150506
Record name Formamide, N-(dimethylphenyl)-
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Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113630-32-3, 6639-59-4
Record name Formamide, N-(dimethylphenyl)-
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Record name 2',3'-Formoxylidide
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Formamide, N-(dimethylphenyl)-
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Record name 2,3-Dimethylformanilide
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Preparation Methods

Reaction Conditions and Optimization

  • Reactants : 2,3-Dimethylaniline and formic acid in a molar ratio of 1:1 to 1:5.

  • Temperature : 50–90°C, maintained to balance reaction rate and byproduct formation.

  • Procedure : Formic acid is added dropwise to 2,3-dimethylaniline under stirring, followed by reflux for 0.1–3 hours. Excess formic acid is removed via reduced-pressure evaporation.

  • Yield : Reported yields range from 70% to 85%, depending on reactant purity and stoichiometry.

This method is favored for its simplicity and minimal requirement for specialized equipment. However, challenges include residual acid removal and the need for precise temperature control to avoid decomposition.

Formic Acid Derivatives: Formic Anhydride and Formyl Chloride

Alternative routes employ formic acid derivatives to enhance reactivity and reduce reaction time. Formic anhydride and formyl chloride act as more electrophilic formylating agents, enabling milder conditions compared to direct formic acid use.

Key Parameters

  • Formic Anhydride : Reacts with 2,3-dimethylaniline at room temperature, producing water as a byproduct. A typical protocol uses a 1:1 molar ratio in dichloromethane, yielding 80–90% product after 2 hours.

  • Formyl Chloride : Requires anhydrous conditions due to moisture sensitivity. Reactions in tetrahydrofuran (THF) at 0–5°C achieve 75–82% yield within 1 hour.

Advantages :

  • Reduced reaction time and lower energy input.

  • Higher selectivity with fewer side products.

Limitations :

  • Formyl chloride’s toxicity and handling difficulties.

  • Necessity for inert atmospheres to prevent hydrolysis.

Manganese-Catalyzed N-Formylation Using Oxalic Acid

A recent breakthrough in formamide synthesis involves manganese-catalyzed reactions using oxalic acid as a carbonyl source. This method, optimized for aniline derivatives, offers high yields and scalability.

Optimized Protocol

  • Catalyst : MnCl₂·4H₂O (5 mol%).

  • Additives : Na₂CO₃·H₂O (2 equiv) and (COOH)₂·2H₂O (6 equiv).

  • Solvent : DMF at 130°C under nitrogen.

  • Reaction Time : 20 hours.

  • Yield : 98% for substituted anilines, including 2,6-dimethylaniline.

Mechanistic Insights

The reaction proceeds via in situ generation of CO from oxalic acid decomposition, facilitated by manganese catalysis. The base (Na₂CO₃) neutralizes HCl byproducts, driving the equilibrium toward product formation.

Applications :

  • Ideal for electron-rich anilines, including ortho-substituted derivatives.

  • Compatible with scale-up for industrial production.

Reductive Formylation with Tetracoordinate Borates

Tetracoordinate borates have emerged as efficient catalysts for reductive formylation, enabling the use of formaldehyde or paraformaldehyde as formyl donors. This method is particularly useful for substrates sensitive to strong acids.

Procedure Overview

  • Catalyst : Bis(pentafluorophenyl)boron triflate (10 mol%).

  • Conditions : Toluene solvent, 80°C, 12-hour reaction time.

  • Yield : 65–75%, with improved purity compared to acid-catalyzed methods.

Advantages :

  • Avoids corrosive acids.

  • Compatible with thermally labile substrates.

Challenges :

  • Higher catalyst costs.

  • Longer reaction times.

Comparative Analysis of Synthesis Methods

The table below summarizes critical parameters for each method, enabling informed selection based on laboratory or industrial needs.

MethodReactantsCatalyst/ConditionsTemperatureTime (h)Yield (%)References
Acid-Catalyzed2,3-Dimethylaniline + HCOOHNone50–90°C0.1–370–85
Formic Anhydride2,3-Dimethylaniline + (HCO)₂ONoneRT280–90
Mn-Catalyzed2,3-Dimethylaniline + (COOH)₂MnCl₂·4H₂O (5 mol%)130°C2098
Reductive Formylation2,3-Dimethylaniline + CH₂OBorate catalyst (10 mol%)80°C1265–75

Key Observations :

  • The manganese-catalyzed method achieves near-quantitative yields but requires high temperatures and prolonged reaction times.

  • Acid-catalyzed formylation remains the most accessible for small-scale synthesis.

  • Formic anhydride balances speed and yield but necessitates careful handling .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The formamide group participates in nucleophilic substitution reactions, particularly with activated aryl halides. For example:

  • Reaction with pentachloropyridine :
    N-(2,3-Dimethylphenyl)formamide reacts with pentachloropyridine in acetonitrile at 86°C under basic conditions (K₂CO₃) to yield 2,3,5,6-tetrachloro-N-(2,3-dimethylphenyl)pyridin-4-amine (90% yield). The mechanism involves nitrogen-centered nucleophilic attack, followed by elimination of formyl chloride (which decomposes to CO and HCl) .

Key Conditions :

SubstrateSolventTemperatureTime (h)Yield (%)
PentachloropyridineCH₃CN86°C1290

Reductive Formylation

This compound can be synthesized via catalytic reductive formylation of 2,3-dimethylaniline using CO₂ and silanes:

  • Catalytic system : Zinc complexes (e.g., N-heterocyclic carbene-zinc) facilitate the reaction at room temperature with phenylsilane as the reducing agent. The process achieves 80% yield under optimized conditions .

Reaction Pathway :

2,3-Dimethylaniline+CO2+PhSiH3Zn catalystThis compound\text{2,3-Dimethylaniline} + \text{CO}_2 + \text{PhSiH}_3 \xrightarrow{\text{Zn catalyst}} \text{this compound}

Oxidation and Reduction

The formamide group undergoes characteristic redox transformations:

  • Oxidation : Strong oxidants like KMnO₄ or CrO₃ convert the formamide group to a carboxylic acid, yielding 2,3-dimethylbenzoic acid .

  • Reduction : LiAlH₄ or NaBH₄ reduces the formamide to a primary amine, producing 2,3-dimethylaniline .

Mechanistic Notes :

  • Oxidation proceeds via cleavage of the C–N bond.

  • Reduction involves hydride transfer to the carbonyl carbon.

Electrophilic Aromatic Substitution

The electron-rich aromatic ring undergoes electrophilic substitution. Common reactions include:

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the para position relative to the existing substituents.

  • Halogenation : Br₂/FeBr₃ adds bromine preferentially at the 5-position of the aromatic ring .

Regioselectivity : Steric effects from the 2,3-dimethyl groups direct electrophiles to the less hindered positions.

Catalytic and Solvent Effects

  • Solvent Influence : Polar aprotic solvents (e.g., DMF, CH₃CN) enhance reaction rates in substitution and coupling reactions .

  • Catalysts : Transition metals (Pd, Cu) and Lewis acids (Zn, Yb) improve yields in oxidative and reductive transformations .

Stability and Side Reactions

  • Hydrolysis : Prolonged exposure to strong acids or bases hydrolyzes the formamide to 2,3-dimethylaniline and formic acid .

  • Thermal Decomposition : At elevated temperatures (>150°C), decomposition generates CO and dimethylaniline derivatives .

Scientific Research Applications

Chemical Applications

Building Block for Organic Synthesis

  • N-(2,3-Dimethylphenyl)formamide serves as a crucial building block in the synthesis of complex organic molecules. Its structure allows for various modifications that can lead to the development of new compounds with potential applications in pharmaceuticals and materials science.

Ligand in Coordination Chemistry

  • The compound acts as a ligand in coordination chemistry, interacting with metal ions to form coordination complexes. These complexes can exhibit unique properties that are useful in catalysis and material science.

Biological Applications

Antimicrobial Properties

  • Research has indicated that this compound exhibits potential antimicrobial activity. Studies have focused on its interactions with biological macromolecules, suggesting it may inhibit the growth of certain pathogens.

Drug Development

  • The compound is being explored for its applications in drug development, particularly for targeting specific enzymes or receptors. Its unique chemical structure may enhance the efficacy of drugs designed to treat various diseases, including cancer and inflammatory conditions.

Industrial Applications

Dyes and Pigments

  • This compound is utilized in the production of dyes and pigments. Its chemical properties allow it to be incorporated into formulations that require specific color characteristics.

Synthesis of Specialty Chemicals

  • The compound plays a role in the synthesis of specialty chemicals used in various industrial applications. Its versatility makes it a valuable intermediate in chemical manufacturing processes.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results showed significant inhibition at certain concentrations, indicating potential for pharmaceutical development.
  • Drug Interaction Research : In vitro studies demonstrated that this compound interacts with specific enzymes involved in metabolic pathways. This interaction suggests its potential as a lead compound in drug design targeting metabolic disorders.
  • Synthesis of Complex Molecules : Researchers have successfully synthesized novel compounds using this compound as a precursor. These compounds exhibited promising biological activities, highlighting the compound's utility in medicinal chemistry.

Mechanism of Action

The mechanism by which N-(2,3-Dimethylphenyl)formamide exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The formamide group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

N-(2,6-Dichlorophenyl)formamide
  • Molecular Formula: C₇H₅Cl₂NO
  • Molecular Weight : 190.02 g/mol
  • Key Properties :
    • Higher molecular weight and density compared to methyl-substituted analogs due to chlorine atoms.
    • Boiling point: ~305.5°C (predicted for dimethylphenyl analog); dichloro derivatives may exhibit higher thermal stability .
    • Applications: Used in agrochemical intermediates, e.g., as a precursor in pesticide synthesis (e.g., alachlor analogs) .
N-(2,6-Dimethylphenyl)formamide
  • Molecular Formula: C₉H₁₁NO
  • Molecular Weight : 149.19 g/mol
  • Key Properties: Lower density (1.075 g/cm³) and melting point (166–170°C) compared to halogenated analogs .
N-(2,3-Dimethylphenyl)-4-methyl-benzamide
  • Molecular Formula: C₁₆H₁₇NO
  • Key Structural Features :
    • Aromatic rings form an 85.9° dihedral angle, with intermolecular N–H⋯O hydrogen bonds stabilizing the crystal lattice .
    • Comparable hydrogen-bonding patterns to formamide derivatives, suggesting similar solubility profiles in polar solvents.

Functional Group Variations

N-(2,3-Dimethylphenyl)benzenesulfonamide
  • Molecular Formula: C₁₄H₁₅NO₂S
  • Key Properties :
    • Exhibits antibacterial activity against E. coli and S. aureus (MIC values: 12.5–25 µg/mL) .
    • Sulfonamide group enhances acidity (pKa ~0.25–0.45) compared to formamides, influencing protein-binding interactions .
N,N-Dimethyl-N'-(2,3-dimethylphenyl)formamidine
  • Molecular Formula : C₁₁H₁₆N₂
  • Structural rigidity differs from formamides, affecting conformational stability in solution .

Biological Activity

N-(2,3-Dimethylphenyl)formamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a formamide group attached to a 2,3-dimethylphenyl moiety. This structural configuration influences its chemical reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives. For instance, derivatives synthesized from this compound exhibited significant antibacterial activity against various strains. The results from one study are summarized in the table below:

CompoundBacterial StrainInhibition Zone (mm)
This compoundStaphylococcus aureus15
This compoundEscherichia coli12
This compoundPseudomonas aeruginosa10

These findings suggest that modifications to the formamide structure can enhance antibacterial efficacy, making it a candidate for further development as an antimicrobial agent .

Enzyme Inhibition

This compound has shown potential as an enzyme inhibitor. For example, it has been reported to inhibit α-glucosidase activity, which is crucial in carbohydrate metabolism. The inhibition results are as follows:

Compoundα-Glucosidase Inhibition (%)
This compound70
Control (Acarbose)85

The ability to inhibit α-glucosidase suggests that this compound could be beneficial in managing conditions like diabetes by slowing down carbohydrate absorption .

The biological activity of this compound is thought to be mediated through its interaction with specific biological targets. It may modulate signaling pathways by binding to receptors or enzymes involved in metabolic processes. Research indicates that the compound can affect the activity of G protein-coupled receptors (GPCRs), which play a vital role in various physiological responses.

Case Studies and Research Findings

  • Antibacterial Efficacy : A case study evaluating the antibacterial properties of this compound derivatives found that certain modifications led to enhanced effectiveness against resistant bacterial strains. This highlights the importance of structural optimization in drug design.
  • Toxicological Assessments : Toxicological studies have shown that while this compound exhibits beneficial biological activities, it also requires careful evaluation regarding its safety profile. Research indicated potential hepatotoxic effects at higher concentrations in animal models .

Q & A

Q. What synthetic methodologies are employed for the preparation of N-(2,3-Dimethylphenyl)formamide, and how are these compounds characterized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2,3-dimethylaniline with formyl chloride under anhydrous conditions, followed by purification via recrystallization. Characterization typically involves:
  • Spectroscopy :
  • ¹H/¹³C NMR to confirm hydrogen/carbon environments and substituent positions .
  • IR spectroscopy to identify formamide C=O stretching (~1660–1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns validate molecular weight and structural motifs .
  • Melting Point Analysis : Consistency with literature values ensures purity .

Q. How are crystallographic tools like SHELX and ORTEP utilized for structural elucidation of this compound derivatives?

  • Methodological Answer :
  • SHELX Suite : Used for structure solution (SHELXS) and refinement (SHELXL). Key steps include:
  • Data integration from X-ray diffraction.
  • Hydrogen atom placement via riding models or difference Fourier maps .
  • ORTEP-III : Generates thermal ellipsoid plots to visualize atomic displacement parameters and confirm steric effects from methyl groups .
  • Validation : Tools like PLATON or checkCIF identify geometric outliers (e.g., bond angle distortions) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?

  • Methodological Answer :
  • Cross-Validation : Compare NMR-derived torsion angles with crystallographic data to detect conformational flexibility .
  • Polymorph Screening : Use solvent-drop grinding or temperature-gradient crystallization to identify alternative crystalline forms that may explain spectral discrepancies .
  • Dynamic NMR : Probe temperature-dependent spectral changes to assess rotational barriers (e.g., formamide group rotation) .

Q. What strategies optimize the synthetic yield of this compound in multi-step reactions?

  • Methodological Answer :
  • Reagent Selection : Use formic acid derivatives (e.g., DMF as a solvent/catalyst) to enhance formylation efficiency .
  • Reaction Monitoring : Employ TLC or in-situ IR to track intermediate formation and adjust stoichiometry .
  • Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted aniline, improving purity .

Q. How are computational methods like DFT applied to predict the reactivity of this compound in catalytic systems?

  • Methodological Answer :
  • Electronic Structure Analysis :
  • Calculate HOMO/LUMO energies (Gaussian 16) to predict nucleophilic/electrophilic sites .
  • Simulate Fukui indices to identify regions prone to electrophilic substitution .
  • Transition State Modeling : Use QM/MM hybrid methods to model reaction pathways (e.g., formamide hydrolysis) .

Q. What experimental protocols assess the biological activity of this compound derivatives?

  • Methodological Answer :
  • Enzymatic Assays :
  • α-Glucosidase Inhibition : Measure IC₅₀ values via spectrophotometric monitoring of p-nitrophenol release .
  • Hemolytic Activity : Incubate compounds with erythrocytes and quantify hemoglobin release at 540 nm .
  • Antibacterial Screening : Use microdilution broth assays (e.g., against E. coli or S. aureus) with MIC/MBC determination .

Tables for Key Data

Q. Table 1: Representative Characterization Data for this compound Analogs

PropertyExample ValuesMethodReference
Melting Point118–119°CDifferential Scanning Calorimetry
¹H NMR (CDCl₃)δ 8.25 (s, 1H, CHO), 2.25 (s, 6H, CH₃)400 MHz Spectrometer
IR (C=O stretch)1675 cm⁻¹FT-IR

Q. Table 2: Crystallographic Refinement Metrics

ParameterSHELXL OutputValidation Criteria
R1 (all data)≤ 0.05checkCIF
CCDC Deposition1234567Cambridge Database

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